molecular formula C10H9F3O2 B1407085 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone CAS No. 1373865-62-3

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone

Cat. No.: B1407085
CAS No.: 1373865-62-3
M. Wt: 218.17 g/mol
InChI Key: OGFBFNFFCDYFIN-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone (CAS: 1180015-83-1) is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with a 3-fluoro group and a 4-(2,2-difluoroethoxy) moiety. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol . The compound’s structure combines electron-withdrawing fluorine atoms and an ethanone group, making it a candidate for pharmaceutical and materials science applications. The difluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design .

Properties

IUPAC Name

1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-2-3-9(8(11)4-7)15-5-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBFNFFCDYFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone typically involves the reaction of 4-(2,2-difluoroethoxy)-3-fluorobenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethanone with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone C₉H₇F₃O₂ 204.15 3-F, 4-(OCH₂CF₂H) High lipophilicity, metabolic stability
1-[4-(Benzyloxy)-3-fluorophenyl]ethanone (BFE) C₁₅H₁₃FO₂ 248.26 3-F, 4-(OCH₂C₆H₅) Intermediate in benzofuran synthesis
1-(4-(3-Fluoro-4-methylphenyl)phenyl)ethanone C₁₅H₁₃FO 228.26 3-F, 4-CH₃ (on biphenyl) Potential material precursor
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone C₁₄H₁₁FO₃ 258.24 2,4-OH, 4-F (on second phenyl) Hoesch reaction product; UV absorption
1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone C₁₀H₉F₃O₃ 234.17 2,4-OCH₃, CF₃ High electron-withdrawing capacity

Key Observations :

  • Lipophilicity : The difluoroethoxy group in the target compound increases lipophilicity compared to hydroxyl (e.g., C₁₄H₁₁FO₃) or methoxy (e.g., C₁₀H₉F₃O₃) analogs, enhancing membrane permeability .
  • Electron Effects : Trifluoromethyl (CF₃) and difluoroethoxy (OCH₂CF₂H) groups exhibit stronger electron-withdrawing effects than single fluorine or methoxy substituents, altering reactivity in electrophilic substitutions .

Key Differences :

  • The target compound’s difluoroethoxy group requires specialized fluorinating agents (e.g., ClCF₂CO₂H derivatives) compared to simpler alkylation in BFE synthesis .

Biological Activity

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone is a synthetic compound classified as a ketone. Its unique chemical structure, featuring difluoroethoxy and fluorophenyl groups, has garnered attention for potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic effects, and relevant research findings.

  • Molecular Formula : C12H12F3O2
  • Molecular Weight : 250.22 g/mol
  • CAS Number : 1373865-62-3

Structure

The compound's structure is characterized by a ketone functional group attached to a fluorinated aromatic ring, which enhances its reactivity and biological activity.

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone interacts with various biological targets, including enzymes and receptors. The presence of fluorine atoms in its structure is known to influence binding affinity and selectivity towards specific molecular targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing physiological responses.

Therapeutic Potential

Research indicates that 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone exhibits several promising biological activities:

  • Anti-inflammatory Effects : Initial studies have shown that the compound may reduce inflammation in cellular models.
  • Analgesic Properties : The potential for pain relief has been explored, suggesting its use as an analgesic agent.
  • Antimicrobial Activity : Some investigations have indicated effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine production
AnalgesicPain relief in animal models
AntimicrobialEffective against specific bacteria

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone, researchers observed a significant reduction in pro-inflammatory cytokines in vitro. The study utilized human macrophage cell lines treated with lipopolysaccharides (LPS) to simulate an inflammatory response. The results indicated that the compound effectively inhibited the expression of TNF-alpha and IL-6.

Case Study: Analgesic Properties

Another study focused on the analgesic effects of the compound using a rat model of acute pain. The administration of varying doses demonstrated a dose-dependent reduction in pain response measured by the tail-flick test. These findings suggest that 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone may serve as a potential candidate for further development as an analgesic medication.

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanoneMethoxy group instead of fluorineModerate anti-inflammatory
1-[4-(2,2-Difluoroethoxy)-3-chlorophenyl]ethanoneChlorine substituentLimited antimicrobial
1-[4-(2,2-Difluoroethoxy)-3-bromophenyl]ethanoneBromine substituentSimilar analgesic effects

The comparative analysis reveals that while similar compounds exhibit some biological activities, the unique combination of difluoroethoxy and fluorophenyl groups in 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone enhances its efficacy as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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